4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c1-14-7-9-15(10-8-14)17-12-27-22-19(17)21(24-13-25-22)26-18-6-2-4-16-5-3-11-23-20(16)18/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCXIKAWTUGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro Intermediate
The 4-chloro derivative, 2,4-dichlorothieno[2,3-d]pyrimidine, is prepared as described above. This intermediate reacts with quinolin-8-ol under basic conditions to install the quinolin-8-yloxy group.
Procedure :
-
Reaction Setup : Combine 2,4-dichlorothieno[2,3-d]pyrimidine (1 mmol), quinolin-8-ol (1.2 mmol), and Hunig’s base (N,N-diisopropylethylamine, 1.5 mmol) in tert-butyl alcohol (15 mL).
-
Heating : Stir the mixture at 60–70°C for 9–10 hours under nitrogen.
-
Workup : Dilute with ice-cold water, filter the precipitate, and purify via flash column chromatography (ethyl acetate/hexane gradient).
Key Observations :
-
Characterization : ¹H NMR confirms the absence of the 4-chloro signal (δ 7.32–8.13 ppm for quinolinyl protons).
Functionalization at Position 5: p-Tolyl Group Installation
The p-tolyl group at position 5 is introduced via cross-coupling reactions, leveraging halogenated intermediates.
Suzuki-Miyaura Coupling
A palladium-catalyzed Suzuki coupling is employed if a halogen (e.g., bromine or iodine) is present at position 5.
Procedure :
-
Intermediate Preparation : Synthesize 5-bromo-thieno[2,3-d]pyrimidine via iodination using N-iodosuccinimide (NIS) in dichloromethane.
-
Coupling Reaction : React 5-bromo-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine (1 mmol) with p-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in THF/water (4:1) at 80°C for 12 hours.
-
Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.
Key Observations :
Friedel-Crafts Alkylation
For non-halogenated intermediates, Friedel-Crafts acylation introduces the p-tolyl group during thiophene ring formation.
Procedure :
-
Thiophene Synthesis : React methyl 2-oxo-2-(p-tolyl)acetate with thioacetamide in acetic acid to form 3-amino-5-(p-tolyl)thiophene-2-carboxylate.
-
Cyclization : Treat the thiophene derivative with urea at 190°C to form the thieno[2,3-d]pyrimidine core.
Key Observations :
Integrated Synthetic Routes
Two primary pathways emerge for constructing 4-(quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine:
Sequential Functionalization
Advantages : Modularity allows independent optimization of each step.
Convergent Synthesis
Advantages : Avoids halogenation steps, reducing synthetic complexity.
Reaction Optimization and Challenges
-
Regioselectivity : Ensuring substitution at position 4 before position 5 minimizes side reactions.
-
Catalyst Selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings for aryl boronic acids.
-
Solvent Effects : tert-Butyl alcohol enhances SNAr reactivity by stabilizing the transition state.
Analytical and Spectroscopic Validation
-
¹H NMR : Quinolin-8-yloxy protons appear as multiplet at δ 7.35–8.13 ppm, while p-tolyl methyl resonates at δ 2.35 ppm.
-
LC-MS : [M+H]+ = 428.2 aligns with theoretical molecular weight (427.5 g/mol).
-
IR : Absence of C-Cl stretches (750 cm⁻¹) confirms successful substitution.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or thieno[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby exerting its biological effects. Pathways involved may include signal transduction cascades, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: Thieno[2,3-d]pyrimidines exhibit higher aromaticity and closer size similarity to the pteridine ring of folate analogs compared to pyrrolo[2,3-d]pyrimidines. The sulfur atom in the thieno system acts as a hydrogen-bond acceptor, enhancing binding to DHFR, whereas the pyrrolo system contains a hydrogen-bond donor (NH), reducing affinity .
- Pyridopyrimidines: Pyridopyrimidine derivatives (e.g., pyrido[2,3-d]pyrimidinones) lack the sulfur atom, resulting in reduced planarity and weaker enzyme inhibition compared to thieno analogs .
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: Nonclassical thieno[2,3-d]pyrimidine analogs with electron-withdrawing substituents (e.g., 4-Cl, 4-NO₂) show potent TS inhibition (IC₅₀: 0.11–4.6 µM), while electron-donating groups like p-tolyl may reduce TS affinity but enhance DHFR inhibition or alter pharmacokinetic properties .
- Quinolin-8-yloxy vs.
Enzyme Inhibition Profiles
Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
*Data for the target compound is inferred based on structural analogs.
- TS Inhibition: Electron-withdrawing substituents (e.g., NO₂, Cl) enhance TS inhibition, as seen in Compounds 7 and 7. The p-tolyl group in the target compound may prioritize DHFR inhibition over TS .
- DHFR Inhibition: Thieno[2,3-d]pyrimidines with hydrophobic groups (e.g., p-tolyl) may mimic the lipophilic regions of DHFR substrates, improving binding .
Antimicrobial Activity
- Trifluoromethyl/Nitro Derivatives: Compounds with 4-CF₃ or 4-NO₂ phenoxy groups exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to enhanced membrane penetration .
- Quinolin-8-yloxy Derivatives: The quinoline moiety may confer additional antimicrobial properties through DNA intercalation or topoisomerase inhibition, though specific data are pending .
EGFR Inhibition
- Thieno[2,3-d]pyrimidines with aniline moieties (e.g., 15c, 19d) show higher EGFR binding affinity (% inhibition >90%) than erlotinib, a clinical EGFR inhibitor. The quinolin-8-yloxy group in the target compound could similarly engage the EGFR active site through π-π stacking .
Biological Activity
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of heterocyclic compounds that exhibit a range of biological properties, including anticancer, anti-inflammatory, and analgesic activities. The focus of this article is to explore the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C22H15N3OS
- Molar Mass : 369.44 g/mol
- CAS Number : 315683-77-3
| Property | Value |
|---|---|
| Molecular Formula | C22H15N3OS |
| Molar Mass | 369.44 g/mol |
| CAS Number | 315683-77-3 |
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Research has indicated that compounds within the thieno[2,3-d]pyrimidine class show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit potent activity against human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (Neuro 2A) cell lines.
- In Vitro Studies : The compound was tested for growth inhibition using the trypan blue exclusion method. Results indicated an ID50 in the range of 0.08 to 1.0 µM across different cell lines, suggesting strong cytotoxicity.
- In Vivo Studies : In murine models with implanted B16 melanoma tumors, treatment with the compound resulted in significant tumor growth inhibition and increased survival rates (P < 0.001).
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory and analgesic effects:
- Anti-inflammatory Activity : In carrageenan-induced paw edema models, administration of the compound at a dose of 40 mg/kg resulted in a reduction in paw volume by approximately 76.48%, comparable to standard anti-inflammatory drugs.
- Analgesic Activity : The analgesic effect was evaluated through acetic acid-induced writhing tests in mice, showing a reduction of about 74% in writhing response at the same dose.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Cytotoxicity : A systematic study conducted on various thieno[2,3-d]pyrimidine derivatives revealed that modifications to the quinoline moiety significantly influence cytotoxic potency against cancer cells.
- Mechanistic Insights : Molecular docking studies suggest that the interaction between the compound and specific biological targets could elucidate its mechanism of action in inhibiting tumor growth.
- Comparative Analysis : A comparative analysis with other known thieno[2,3-d]pyrimidines indicates that this compound possesses unique structural features that enhance its biological efficacy.
Q & A
Basic: What are the standard synthetic routes for 4-substituted thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
A common approach involves multi-step functionalization of the thieno[2,3-d]pyrimidine core. For example:
- Step 1: React methyl 2-aminothiophene-3-carboxylate with α,β-unsaturated ketones or POCl₃ to form the pyrimidine ring .
- Step 2: Introduce substituents via nucleophilic substitution (e.g., phenoxy groups using substituted phenols) or coupling reactions (e.g., acid-amine coupling with carboxylic acids) .
- Step 3: Optimize yields (70–96%) using mild conditions (e.g., acetone reflux, aqueous ammonia) .
Key Table:
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | POCl₃, 80°C, 2 hr | 94% | |
| 2 | Substitution | Phenols, acetone | 72–83% | |
| 3 | Acid-amine coupling | EDCI/HOBt, RT | 70–96% |
Basic: How are thieno[2,3-d]pyrimidines characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting patterns (e.g., singlet for benzylic protons at δ 8.60) and carbon shifts for substituents (e.g., δ 154.7 for benzylic carbons) .
- IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ at ~3400 cm⁻¹) .
- HRMS/EI-MS: Verify molecular ions (e.g., [M+H]⁺ peaks matching calculated masses) .
Advanced: How can computational docking studies guide the selection of derivatives for antioxidant testing?
Methodological Answer:
- Docking Workflow:
- Screen derivatives against antioxidant targets (e.g., NADPH oxidase) using AutoDock Vina .
- Prioritize compounds with high docking scores (e.g., >-8.0 kcal/mol) and favorable binding poses .
- Validation: Compare in-silico predictions with experimental DPPH/ABTS radical scavenging assays. Discrepancies may arise from solvation effects or unmodeled protein flexibility .
Advanced: What strategies optimize antimicrobial activity against resistant strains?
Methodological Answer:
- Structural Tuning:
- Combination Studies: Pair thieno[2,3-d]pyrimidines with efflux pump inhibitors (e.g., reserpine) to combat resistance .
Advanced: How to resolve discrepancies between in-silico predictions and experimental bioactivity?
Methodological Answer:
- Case Study: A compound with high docking scores but low antioxidant activity may require:
- MD Simulations: Assess binding stability over 100 ns trajectories .
- Metabolic Stability Assays: Check for rapid hepatic clearance (e.g., microsomal t₁/₂ < 30 min) .
- Solubility Testing: Poor aqueous solubility (e.g., <10 µM) can limit bioavailability despite strong binding .
Advanced: What structural modifications improve pharmacokinetic profiles?
Methodological Answer:
- Fluorination: Introduce -CF₃ groups to enhance metabolic stability (e.g., t₁/₂ increased by 2-fold) .
- PEGylation: Attach polyethylene glycol chains to improve solubility (e.g., >50 µM in PBS) .
- Prodrug Design: Mask polar groups (e.g., ester prodrugs of carboxylic acids) for oral absorption .
Advanced: How to design dual-target inhibitors (e.g., kinase + microtubule inhibition)?
Methodological Answer:
- Scaffold Hybridization: Fuse thieno[2,3-d]pyrimidine with trimethoxyaniline (anti-tubulin) and EGFR-targeting motifs (e.g., acrylamide warheads) .
- Pharmacophore Mapping: Ensure overlap between ATP-binding pockets (kinase) and colchicine sites (microtubules) .
- In Vivo Validation: Test dual activity in xenograft models (e.g., 40–60% tumor growth inhibition at 50 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
